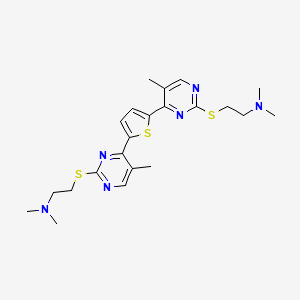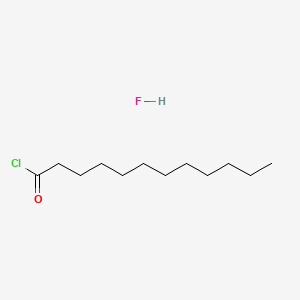
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate is a chemical entity with a unique structure that includes a dioxane ring substituted with hydroxymethyl, bromine, and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate typically involves the bromination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with bromine in the presence of a catalyst such as iron(III) bromide. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The carboxylate group is often introduced via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-carboxyl-1,4-dioxane-2-carboxylate.
Reduction: 6-hydroxymethyl-1,4-dioxane-2-carboxylate.
Substitution: 6-hydroxymethyl-1,4-dioxane-2-substituted carboxylate.
科学的研究の応用
6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate involves its ability to undergo various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxymethyl and carboxylate groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives.
類似化合物との比較
Similar Compounds
6-hydroxymethyl-1,4-dioxane-2-chloro-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
6-hydroxymethyl-1,4-dioxane-2-iodo-4-carboxylate: Similar structure but with an iodine atom instead of bromine.
6-hydroxymethyl-1,4-dioxane-2-fluoro-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate lies in its bromine atom, which provides distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, offering a balance of reactivity and stability that is advantageous in various chemical applications.
特性
CAS番号 |
132062-66-9 |
|---|---|
分子式 |
C9H12BrN3O4 |
分子量 |
306.11 g/mol |
IUPAC名 |
4-amino-5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |
InChIキー |
HRCWMZUTNXSPJT-IYSWYEEDSA-N |
異性体SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Br)CO |
正規SMILES |
C1C(OC(CO1)N2C=C(C(=NC2=O)N)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


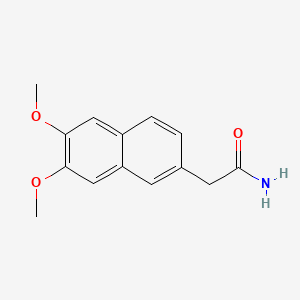
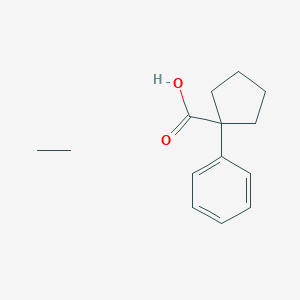
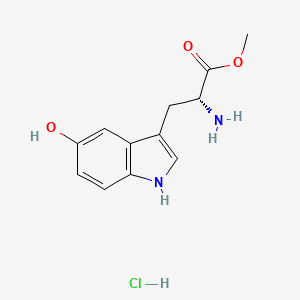
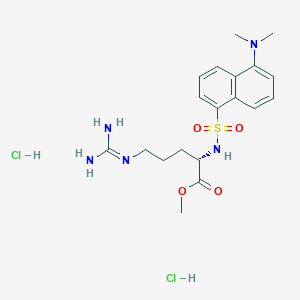
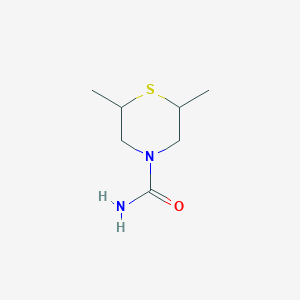

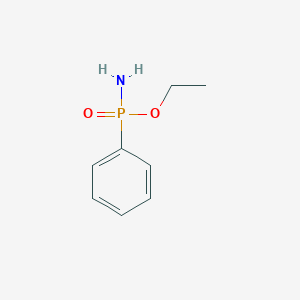
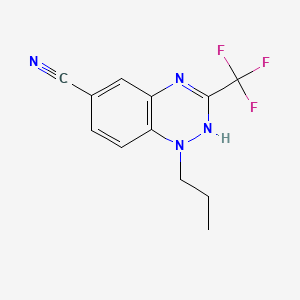
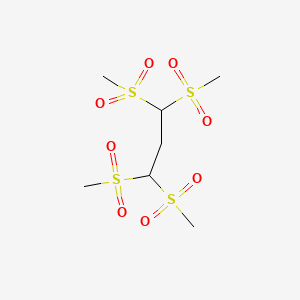
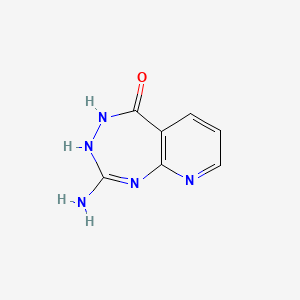
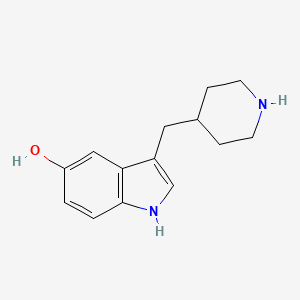
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
